Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-ethoxycarbothioylsulfanyl-2-fluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3S2/c1-3-10-6(9)5(8)13-7(12)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPAFBPTFAEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC(=S)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with ethoxymethanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and thioether groups. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product separation can enhance the efficiency and yield of the process. Additionally, the implementation of in-line monitoring techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted fluoroacetate derivatives
Scientific Research Applications
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes, thereby affecting the biochemical pathways in which these enzymes participate. The presence of the fluoroacetate moiety allows the compound to mimic natural substrates, leading to competitive inhibition or irreversible binding to the active site of the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate with structurally analogous compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons:
Fluorine Substitution Patterns: this compound contains a single fluorine atom, while compounds like Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (two fluorines) and Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (fluorine + trifluoromethyl) exhibit enhanced electronegativity and lipophilicity .
Sulfur Functionality: The ethoxymethanethioyl sulfanyl group in the target compound differs from the thiochromenone-thioacetate linkage in Ethyl 2-((7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl)thio)acetate. The latter’s sulfur atoms participate in aromatic systems, enhancing stability and antifungal activity .
Reactivity in Synthesis :
- Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (precursor in ) demonstrates the utility of phosphorylated intermediates in forming Z/E isomers via Horner-Wadsworth-Emmons reactions, achieving ~42% yield for Z-isomers . This contrasts with the target compound’s bis-sulfanyl group, which may favor nucleophilic substitutions or disulfide bond formation.
Biological Activity: The triazole-containing compound () exhibits confirmed antifungal activity due to its planar thiochromenone core and hydrogen-bonding capacity . The target compound’s ethoxymethanethioyl group could similarly modulate enzyme inhibition but lacks direct evidence.
Industrial Applications: Ethyl 2-(2-fluorophenyl)acetate () is a starting material for pharmaceuticals, highlighting the role of fluorinated esters in drug discovery.
Biological Activity
Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a unique structure that combines ethyl fluoroacetate with an ethoxymethanethioyl sulfanyl group. This structural composition is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on ethyl derivatives demonstrated their effectiveness against various microorganisms, including:
-
Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
- Klebsiella pneumoniae
-
Fungi :
- Aspergillus flavus
- Aspergillus fumigatus
- Candida albicans
- Penicillium marneffei
- Trichophyton mentagrophytes
The study found that compounds similar to this compound displayed significant antimicrobial activity against these pathogens, suggesting potential applications in pharmaceuticals and agriculture .
While specific mechanisms for this compound are not fully elucidated, compounds with similar thioether and fluoroacetate functionalities are known to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial defenses.
Case Studies
A notable case study involved the synthesis and evaluation of various ethyl derivatives, including those with thioether functionalities. The results indicated that certain derivatives exhibited potent antibacterial and antifungal effects, leading researchers to explore these compounds further for therapeutic applications.
Table: Summary of Antimicrobial Activity
| Compound Name | Bacterial Activity | Fungal Activity | Notes |
|---|---|---|---|
| This compound | Effective against multiple strains | Effective against several fungal species | Promising for pharmaceutical development |
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Strong antibacterial profile | Moderate antifungal activity | Similar structure to target compound |
Q & A
Q. Advanced Research Focus
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers.
- Hydrogenation with asymmetric catalysts : Rhodium or iridium complexes with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in hydrogenating fluorinated vinyl esters .
- X-ray crystallography : Single-crystal analysis confirms absolute configuration (e.g., monoclinic P2₁/c space group with β = 100.72°) .
What methodologies are recommended for analyzing structural and electronic properties of this compound?
Q. Basic Research Focus
- NMR spectroscopy : NMR identifies fluorine environments (δ ~ -180 ppm for CF groups) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 383.1 [M+H] for dichlorobenzyl derivatives) .
- X-ray diffraction : SHELX programs refine crystal structures (R factor <0.05) with detailed bond-length analysis (e.g., S–S distances: 2.02–2.08 Å) .
How do steric and electronic effects influence the reactivity of the thioester and fluorinated groups in cross-coupling reactions?
Q. Advanced Research Focus
- Steric hindrance : Bulky substituents (e.g., cyclohexylidene) reduce nucleophilic attack at the α-fluoroacetate core.
- Electronic effects : Electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon, facilitating Michael additions. Computational studies (DFT) predict activation barriers for sulfur-centered radical reactions .
- Contradictory data : Some studies report unexpected Z/E isomer stability under acidic conditions (e.g., HCl-mediated hydrolysis retains >95% Z-isomer) .
What strategies mitigate challenges in isolating diastereomers or regioisomers during synthesis?
Q. Advanced Research Focus
- Dynamic kinetic resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to bias isomer formation .
- Temperature-controlled crystallization : Slow cooling in ethanol/water mixtures selectively precipitates E-isomers.
- HPLC with polar columns : Achieves baseline separation (e.g., C18 columns with acetonitrile/water gradients) .
How can computational modeling predict biological interactions or degradation pathways of this compound?
Q. Advanced Research Focus
- Molecular docking : Simulate binding to antifungal targets (e.g., cytochrome P450 enzymes) using crystal coordinates (PDB ID: 4XXA) .
- QM/MM simulations : Map hydrolysis pathways under physiological pH (e.g., thioester cleavage via nucleophilic water attack) .
- Environmental fate models : Predict bioaccumulation using logP values (~2.8) and soil sorption coefficients (K: 150–200) .
What experimental protocols validate the compound’s stability under storage or reaction conditions?
Q. Basic Research Focus
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% impurity formation) .
- Light sensitivity : Amber vials prevent photolytic cleavage of S–S bonds.
- Moisture control : Anhydrous MgSO in sealed containers prevents hydrolysis .
How do structural modifications (e.g., substituent variation) impact antifungal activity in related compounds?
Q. Advanced Research Focus
- SAR studies : Replace ethoxy groups with methyl or cyclopropyl to enhance membrane permeability (logD: 1.5→2.3) .
- Bioisosteres : Substitute thiochromen-4-one with triazole rings (IC improves from 12→4 μM against Candida spp.) .
- Contradictions : Fluorine at C-2 reduces toxicity but may lower target affinity (ΔG binding: −8.2→−7.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
